molecular formula C20H15FN2OS B2985825 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-33-8

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2985825
CAS No.: 1207004-33-8
M. Wt: 350.41
InChI Key: NYVKYUCJSZFTES-UHFFFAOYSA-N
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Description

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15FN2OS and its molecular weight is 350.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.

Mode of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

Biochemical Pathways

The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism . As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression .

Result of Action

The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM) . In the context of cancer, it has remarkable antitumor activity against certain cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

Biological Activity

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its biological activity, particularly as an antimycobacterial agent against Mycobacterium tuberculosis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H15FN2OS
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 1207004-33-8
  • Purity : Typically ≥ 95%

The compound exhibits potent antimycobacterial activity, primarily through the following mechanisms:

  • Targeting Mycobacterium tuberculosis : The compound has been shown to inhibit the enzyme Cytochrome bd oxidase (Cyt-bd), which is crucial for the energy metabolism of Mycobacterium tuberculosis. This inhibition disrupts the bacterium's energy production, leading to its death.
  • Inhibition of EZH2 : In addition to its antimycobacterial properties, it also targets the enhancer of zeste homolog 2 (EZH2), an enzyme involved in gene silencing and cancer progression. By inhibiting EZH2, the compound may also exhibit anticancer properties.

Antimycobacterial Activity

The minimum inhibitory concentration (MIC) values for this compound against various strains of Mycobacterium tuberculosis have been reported as follows:

StrainMIC (μM)
Mycobacterium tuberculosis H37Ra6–8
Mycobacterium bovis BCG6–8

These values indicate significant activity, particularly in the context of drug-resistant strains.

Cellular Effects

In laboratory settings, the compound has demonstrated notable effects on cellular metabolism:

  • Energy Metabolism Disruption : By inhibiting Cyt-bd, the compound significantly affects ATP production in Mycobacterium species.
  • Cell Viability : Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 6 to 54 μM depending on the specific derivative and target cell line.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimycobacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively reduced the viability of Mycobacterium tuberculosis in vitro. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anticancer Potential : Preliminary research suggests that due to its action on EZH2, this compound may also serve as a candidate for cancer therapy. Further investigations are needed to explore its effectiveness against various cancer cell lines and its potential side effects .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVKYUCJSZFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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